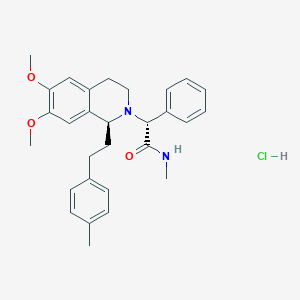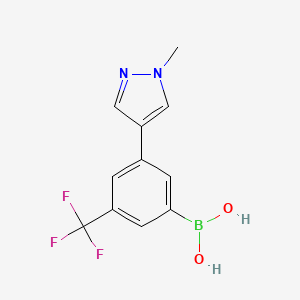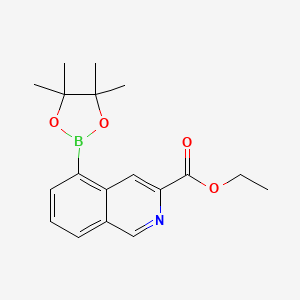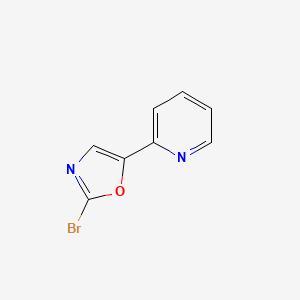
(R)-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline core, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride involves multiple steps, typically starting with the preparation of the dihydroisoquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of dihydroisoquinoline derivatives on various biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs for treating various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties might make it suitable for use in advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives, such as:
- ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
- ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide sulfate
Uniqueness
What sets ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C29H35ClN2O3 |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-(4-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C29H34N2O3.ClH/c1-20-10-12-21(13-11-20)14-15-25-24-19-27(34-4)26(33-3)18-23(24)16-17-31(25)28(29(32)30-2)22-8-6-5-7-9-22;/h5-13,18-19,25,28H,14-17H2,1-4H3,(H,30,32);1H/t25-,28+;/m0./s1 |
Clé InChI |
DIRZQUDOSUYQNY-NDWHPASVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CC[C@H]2C3=CC(=C(C=C3CCN2[C@H](C4=CC=CC=C4)C(=O)NC)OC)OC.Cl |
SMILES canonique |
CC1=CC=C(C=C1)CCC2C3=CC(=C(C=C3CCN2C(C4=CC=CC=C4)C(=O)NC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)




![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)




![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)
![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
